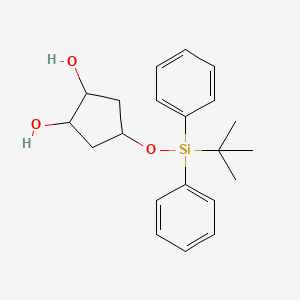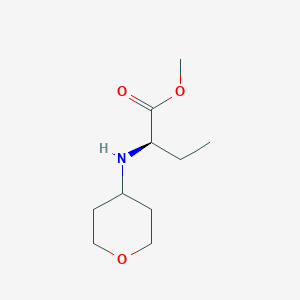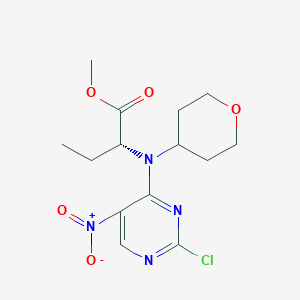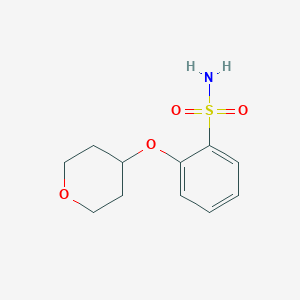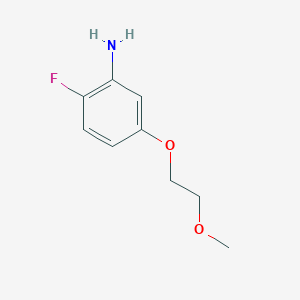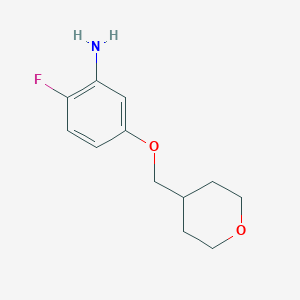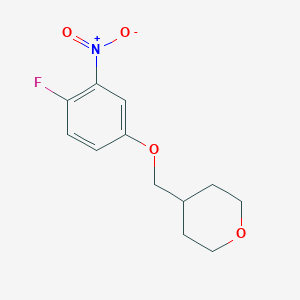
2-Fluoro-5-isobutoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-isobutoxyaniline is an aromatic amine compound characterized by the presence of a fluorine atom at the second position and an isobutoxy group at the fifth position on the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-isobutoxyaniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-5-nitroaniline.
Reduction: The nitro group in 2-fluoro-5-nitroaniline is reduced to an amino group, yielding 2-fluoro-5-aminoaniline.
Alkylation: The amino group is then alkylated with isobutyl bromide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-Fluoro-5-isobutoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-5-nitroaniline or 2-fluoro-5-nitrosoaniline.
Reduction: Formation of 2-fluoro-5-aminobenzene derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-5-isobutoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-Fluoro-5-isobutoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
Similar Compounds
2-Fluoroaniline: Lacks the isobutoxy group, making it less hydrophobic.
5-Isobutoxyaniline: Lacks the fluorine atom, affecting its electronic properties.
2-Fluoro-4-isobutoxyaniline: Similar structure but with different substitution pattern, leading to different reactivity and properties.
Uniqueness
2-Fluoro-5-isobutoxyaniline is unique due to the combined presence of both the fluorine atom and the isobutoxy group, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological applications.
特性
IUPAC Name |
2-fluoro-5-(2-methylpropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKYEVNIVRLJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
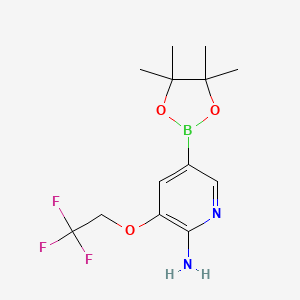

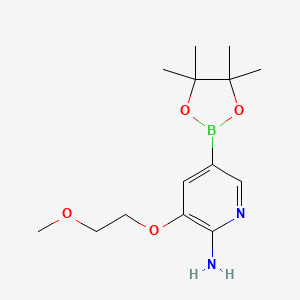
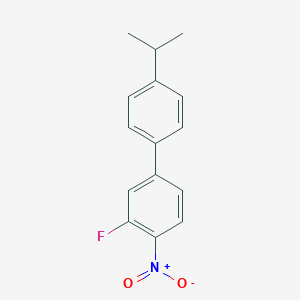
![1-Benzyl-6-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B8166371.png)
![6-Bromo-1-(4-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B8166380.png)
